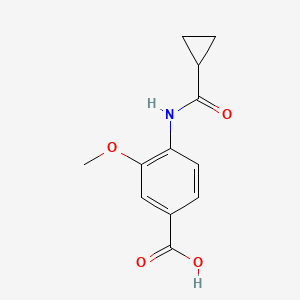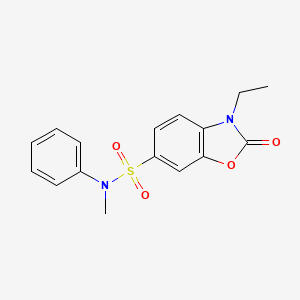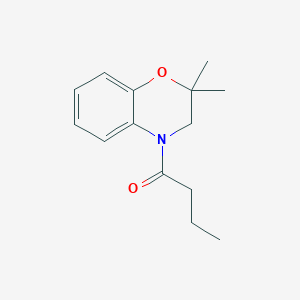
3-Methoxy-4-(oxolane-2-carbonylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(oxolane-2-carbonylamino)benzoic acid, also known as MOBA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOBA is a synthetic molecule that is structurally similar to natural compounds found in various plants.
Scientific Research Applications
3-Methoxy-4-(oxolane-2-carbonylamino)benzoic acid has been found to have potential therapeutic applications in various areas of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
3-Methoxy-4-(oxolane-2-carbonylamino)benzoic acid exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. This compound also inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to inhibit the replication of certain viruses by interfering with their ability to infect host cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound also inhibits the activity of certain enzymes that are involved in the production of prostaglandins, which are involved in pain and inflammation. Additionally, this compound has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and cell damage.
Advantages and Limitations for Lab Experiments
3-Methoxy-4-(oxolane-2-carbonylamino)benzoic acid has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. Additionally, it has been found to be stable under various conditions, making it suitable for use in experiments. However, this compound also has some limitations. It has been found to be toxic at high concentrations, and its effects on living organisms are not well understood.
Future Directions
There are several future directions for the research of 3-Methoxy-4-(oxolane-2-carbonylamino)benzoic acid. One area of research could be the development of this compound analogs with improved therapeutic properties. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound for various therapeutic applications. Further research could also be conducted to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, as well as neuroprotective effects. This compound exerts its therapeutic effects through various mechanisms of action, and has several advantages for use in lab experiments. However, further research is needed to fully understand its effects on living organisms and to develop optimal therapeutic applications.
Synthesis Methods
3-Methoxy-4-(oxolane-2-carbonylamino)benzoic acid can be synthesized through a multistep process that involves the reaction of 3-methoxybenzoic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-methyl-1-propanol to form the oxolane ring. The final step involves the amidation of the oxolane ring with ammonia to form this compound.
Properties
IUPAC Name |
3-methoxy-4-(oxolane-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-11-7-8(13(16)17)4-5-9(11)14-12(15)10-3-2-6-19-10/h4-5,7,10H,2-3,6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASGGRFMWAHNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628723.png)
![5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628731.png)




![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)
![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)

![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)
![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)



